molecular formula C19H22N2O3S B11562045 2-(benzylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide

2-(benzylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11562045
M. Wt: 358.5 g/mol
InChI Key: JWEWTKOSJZFEFO-UDWIEESQSA-N
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Description

2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a dimethoxyphenylmethylidene moiety

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method includes the reaction of 4,5-dihydro-thiazole-2-thiol with benzyl bromides in methanol/Na2CO3 conditions . This reaction yields substituted benzylsulfanyl derivatives, which can then be further reacted with appropriate reagents to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or other reduced derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a corrosion inhibitor for carbon steel under dynamic supercritical CO2 flow conditions . This application is particularly relevant in industrial settings where corrosion resistance is crucial. Additionally, its unique structure makes it a candidate for further exploration in drug development and other biomedical applications.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide involves its interaction with molecular targets and pathways within a given system. For instance, as a corrosion inhibitor, it forms a protective film on the surface of metals, preventing the interaction of corrosive agents with the metal surface . This protective film is formed through adsorption and subsequent chemical reactions that stabilize the metal surface.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C19H22N2O3S/c1-14(25-13-15-7-5-4-6-8-15)19(22)21-20-12-16-9-10-17(23-2)18(11-16)24-3/h4-12,14H,13H2,1-3H3,(H,21,22)/b20-12+

InChI Key

JWEWTKOSJZFEFO-UDWIEESQSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)OC)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)SCC2=CC=CC=C2

Origin of Product

United States

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